

# Application of SAR7334 in Animal Models of Focal Segmental Glomerulosclerosis (FSGS)

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## Compound of Interest

Compound Name: SAR7334 hydrochloride

Cat. No.: B10788271

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## Introduction

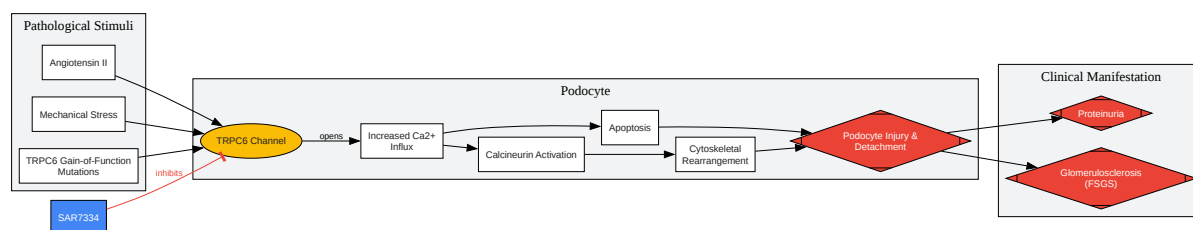
Focal Segmental Glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and end-stage renal disease, characterized by podocyte injury and subsequent glomerulosclerosis. The transient receptor potential canonical 6 (TRPC6) channel has emerged as a key player in the pathogenesis of FSGS. Gain-of-function mutations in the TRPC6 gene are linked to familial forms of FSGS, and its overactivation in podocytes leads to deleterious calcium influx, cytoskeletal rearrangement, and eventual podocyte loss and proteinuria.[1][2] SAR7334 is a potent and highly selective inhibitor of the TRPC6 cation channel, making it a valuable tool for investigating the therapeutic potential of TRPC6 inhibition in FSGS.[3] This document provides detailed application notes and protocols for the use of SAR7334 in preclinical animal models of FSGS.

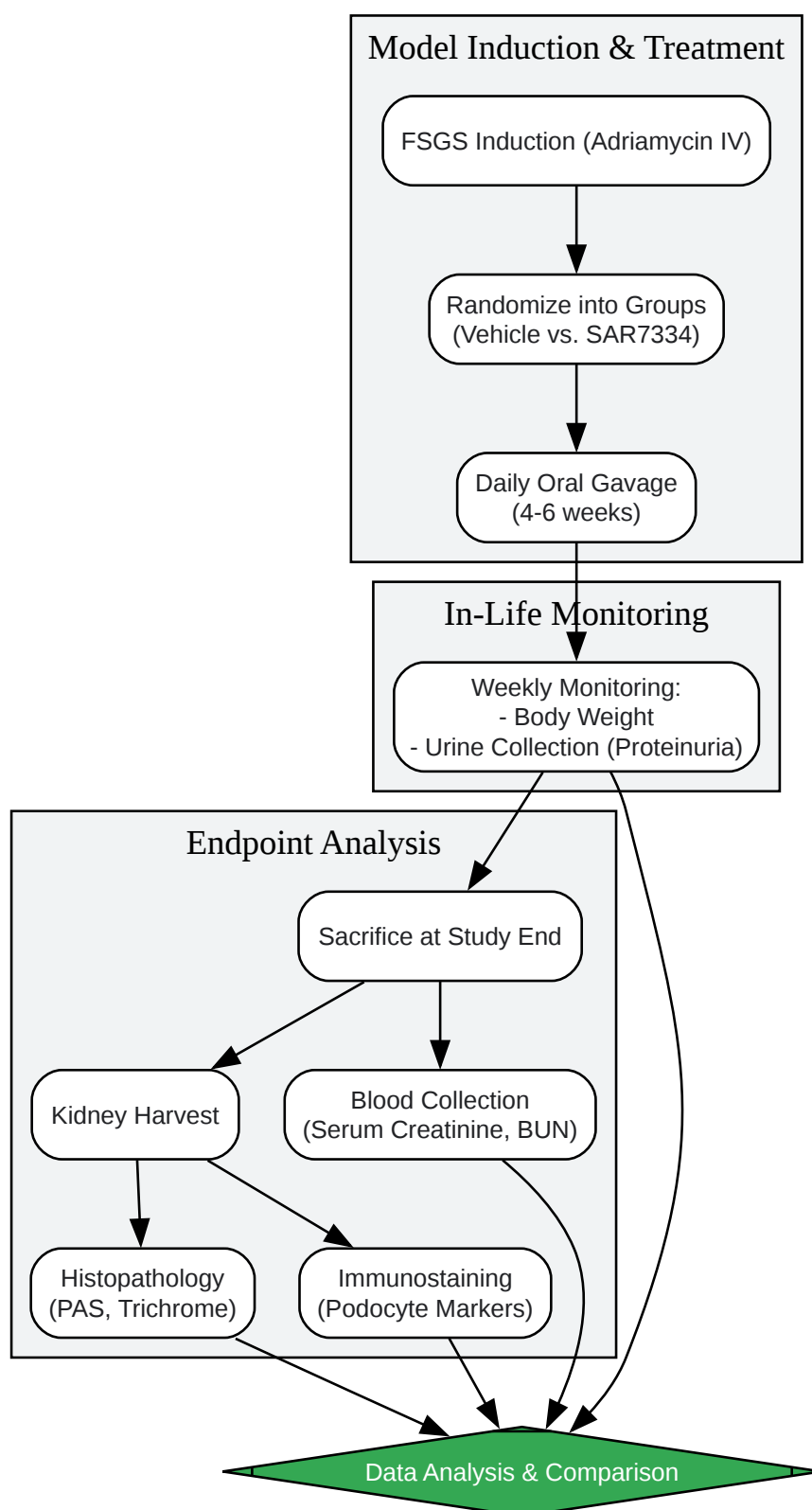
## Mechanism of Action

SAR7334 acts as a specific inhibitor of TRPC6 channels, which are non-selective cation channels permeable to calcium.[3] In the context of FSGS, podocyte injury can be initiated or exacerbated by excessive calcium entry through overactive TRPC6 channels.[2] This influx of calcium can trigger a cascade of events including the activation of calcineurin, leading to cytoskeletal damage, foot process effacement, and apoptosis of podocytes.[4] By blocking these channels, SAR7334 is hypothesized to mitigate podocyte injury, reduce proteinuria, and

slow the progression of glomerulosclerosis. In vitro studies have demonstrated that SAR7334 can effectively block stretch-evoked TRPC6 currents in podocytes.[5]

## Signaling Pathway of TRPC6 in Podocyte Injury





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